2,6-Difluorobenzaldehyde oxime
Overview
Description
2,6-Difluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzaldehyde where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and the aldehyde group is converted to an oxime. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzaldehyde oxime can be synthesized from 2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . The reaction can be represented as follows:
C7H4F2CHO+NH2OH⋅HCl→C7H4F2CH=N-OH+H2O+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. This typically involves the use of larger reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime to an amide, catalyzed by acids or nickel salts.
Dehydration: The oxime can be dehydrated to form benzonitrile.
Hydrolysis: The oxime can be hydrolyzed back to the corresponding aldehyde.
Common Reagents and Conditions
Beckmann Rearrangement: Typically involves the use of acids like sulfuric acid or catalysts like nickel salts.
Dehydration: Often performed using dehydrating agents such as phosphorus pentoxide.
Hydrolysis: Conducted in the presence of water and a base or acid.
Major Products
Beckmann Rearrangement: Produces 2,6-difluorobenzamide.
Dehydration: Produces 2,6-difluorobenzonitrile.
Hydrolysis: Regenerates 2,6-difluorobenzaldehyde.
Scientific Research Applications
2,6-Difluorobenzaldehyde oxime has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzaldehyde oxime in chemical reactions often involves the formation of intermediates that facilitate the transformation of the oxime group. For example, in the Beckmann rearrangement, the oxime oxygen is protonated, leading to the formation of a good leaving group and subsequent rearrangement to form an amide . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine substituents and has different reactivity and properties.
2,4-Difluorobenzaldehyde oxime: Similar structure but with fluorine atoms at different positions, leading to different chemical behavior.
3,5-Difluorobenzaldehyde oxime: Another isomer with fluorine atoms at the 3 and 5 positions.
Uniqueness
2,6-Difluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological activities.
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |
InChI Key |
PGWOZJHFLGQGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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